Cas no 2680845-89-8 (5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole)

5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with an azetidine ring and a chloromethyl group. This structure offers versatile reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis. The chloromethyl group enables further functionalization through nucleophilic substitution, while the azetidine moiety provides a constrained, nitrogen-containing scaffold for drug design. Its compact, polar structure enhances solubility and bioavailability, making it suitable for developing bioactive molecules. The compound’s stability under standard conditions ensures ease of handling in synthetic applications. Its dual functionality allows for targeted modifications, supporting the synthesis of diverse pharmacophores or agrochemicals.
5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole structure
2680845-89-8 structure
Product Name:5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole
CAS No:2680845-89-8
MF:C7H9ClN2O
MW:172.61216044426
CID:5650154
PubChem ID:165910014
Update Time:2025-11-01

5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • 2680845-89-8
    • EN300-28271141
    • 5-(azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole
    • 5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole
    • Inchi: 1S/C7H9ClN2O/c8-1-6-7(11-4-10-6)5-2-9-3-5/h4-5,9H,1-3H2
    • InChI Key: HVSCSJFVMUVPJO-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C2CNC2)OC=N1

Computed Properties

  • Exact Mass: 172.0403406g/mol
  • Monoisotopic Mass: 172.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 38.1Ų

5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole Pricemore >>

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Additional information on 5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole

Research Brief on 5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole (CAS: 2680845-89-8): Recent Advances and Applications

The compound 5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole (CAS: 2680845-89-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies have highlighted the versatility of 5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole as a key intermediate in the synthesis of novel heterocyclic compounds. Its azetidine and oxazole moieties make it a valuable scaffold for designing molecules with enhanced pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of kinase inhibitors, particularly targeting cancer-related pathways. The chloromethyl group at the 4-position allows for further functionalization, enabling the creation of diverse derivatives with tailored biological activities.

In terms of synthetic approaches, several innovative methods have been reported for the preparation of 5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole. A team at MIT developed a novel one-pot synthesis route that significantly improved yield (78%) and purity (>95%) compared to traditional methods. This advancement, published in Organic Letters in early 2024, utilizes a copper-catalyzed cyclization reaction that is both cost-effective and scalable for industrial applications.

The biological evaluation of this compound and its derivatives has revealed promising results across multiple therapeutic areas. Research from the University of Cambridge showed that certain analogs exhibit potent antimicrobial activity against drug-resistant bacterial strains, with MIC values in the low micromolar range. Additionally, a 2024 Nature Communications paper reported its potential in neurodegenerative disease treatment, where modified versions demonstrated neuroprotective effects in cellular models of Alzheimer's disease.

From a drug development perspective, the pharmacokinetic properties of 5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole derivatives have been extensively studied. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable drug-like characteristics, including good membrane permeability and metabolic stability. These findings position this scaffold as a promising candidate for further optimization in lead compound development programs.

Looking forward, researchers are exploring the application of this compound in targeted drug delivery systems. A 2024 study in Advanced Materials demonstrated its utility in creating pH-responsive drug conjugates, where the chloromethyl group serves as an attachment point for therapeutic payloads. This approach shows particular promise for cancer therapeutics, where controlled release in tumor microenvironments can enhance efficacy while reducing systemic toxicity.

In conclusion, 5-(Azetidin-3-yl)-4-(chloromethyl)-1,3-oxazole (CAS: 2680845-89-8) represents a versatile and valuable scaffold in medicinal chemistry with diverse applications. The recent advances in its synthesis, biological evaluation, and therapeutic potential underscore its importance in current drug discovery efforts. Future research directions likely include further exploration of its structure-activity relationships and expansion of its applications in precision medicine approaches.

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